DiFMUP

Beschreibung

a fluorescent substrate of protein phosphatases 1 and 2A

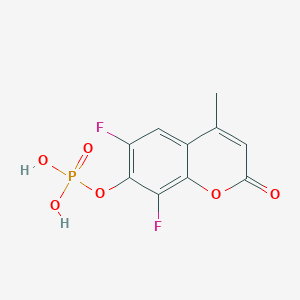

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(6,8-difluoro-4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2O6P/c1-4-2-7(13)17-9-5(4)3-6(11)10(8(9)12)18-19(14,15)16/h2-3H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZANYXOTJVLAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C(=C(C=C12)F)OP(=O)(O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101261252 | |

| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214491-43-7 | |

| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214491-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Difluoro-4-methylumbelliferyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DiFMUP: A Comprehensive Technical Guide to its Mechanism and Application in Phosphatase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a highly sensitive and versatile fluorogenic substrate widely utilized for the continuous detection of a broad range of phosphatases. Its unique chemical properties make it an invaluable tool in drug discovery and biomedical research for high-throughput screening of phosphatase inhibitors and for detailed kinetic studies of enzyme activity. This guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols, and a summary of its application in studying various signaling pathways.

Core Mechanism of Action

This compound is a non-fluorescent molecule that undergoes enzymatic hydrolysis by phosphatases. The core mechanism involves the cleavage of the phosphate group from the umbelliferyl scaffold. This reaction releases the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), which can be quantified in real-time using a fluorometer. The fluorescence intensity is directly proportional to the phosphatase activity.

A key advantage of this compound over other fluorogenic substrates, such as 4-methylumbelliferyl phosphate (MUP), is the lower pKa of its fluorescent product (DiFMU). This property makes this compound an excellent substrate for assaying acid phosphatases, which are active at low pH, in a continuous manner.[1][2]

Caption: Enzymatic conversion of non-fluorescent this compound to fluorescent DiFMU.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound with various phosphatases and the inhibitory activity of compounds measured using the this compound assay.

Table 1: Michaelis-Menten Kinetic Parameters for this compound

| Phosphatase | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Organism/Source |

| SHP2 (activated) | 98 | - | - | Human |

| Protein Phosphatase 5 (PP5) | 141 | - | - | Human |

| Protein Histidine Phosphatase 1 (PHPT1) | 220 | 0.39 | 1800 | Human |

| Prostatic Acid Phosphatase (PAP) | 918 | - | - | Human |

| Protein Phosphatase 1c (PP1c) | 91 | - | - | - |

Table 2: IC₅₀ Values of Inhibitors Determined by this compound Assay

| Inhibitor | Target Phosphatase | IC₅₀ (µM) |

| SHP-099 | SHP2 | 0.069 |

| Compound 9 | hCDC14A | 10.4 |

| Compound 9 | hCDC14B | 11.2 |

| Sodium L-(+)-tartrate | Prostatic Acid Phosphatase (PAP) | 40 - 53 |

Experimental Protocols

This section provides detailed methodologies for performing phosphatase activity and inhibition assays using this compound.

Preparation of Stock Solutions

-

This compound Stock Solution (10 mM): Dissolve 2.92 mg of this compound (MW: 292.13 g/mol ) in 1 mL of high-quality, anhydrous DMSO.[3] Store in small aliquots at -20°C or -80°C, protected from light and moisture.[4] Stock solutions in DMSO are stable for at least one month at -20°C.[5] For aqueous stock solutions, dissolve 10 mg of this compound in 3.42 mL of Milli-Q water; these should be aliquoted and stored at -80°C.[6]

-

Phosphatase Stock Solution: Prepare a concentrated stock of the phosphatase of interest in an appropriate buffer (e.g., Tris or HEPES based buffers without phosphate). The optimal storage conditions will depend on the specific enzyme.

-

Inhibitor Stock Solution: Dissolve inhibitors in 100% DMSO to a high concentration (e.g., 10 mM).

General Phosphatase Activity Assay Protocol

This protocol is a general guideline and should be optimized for each specific phosphatase.

Caption: A typical workflow for a this compound-based phosphatase activity assay.

Methodology:

-

Assay Buffer Preparation: A common assay buffer for protein tyrosine phosphatases (PTPs) is 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, and 0.5 mM EDTA.[6] For acid phosphatases, a buffer with a lower pH, such as 100 mM sodium acetate (pH 5.5), is used.[5] For alkaline phosphatases, a higher pH buffer like 50 mM Tris (pH 8.0) is suitable.[7] The buffer should not contain phosphate.[5]

-

Reaction Plate Setup: Use a black, flat-bottom 96-well or 384-well microplate for fluorescence assays to minimize background.

-

Reagent Addition:

-

Add the desired volume of assay buffer to each well.

-

Add the diluted phosphatase solution to the wells. Include a "no enzyme" control.

-

To initiate the reaction, add the this compound working solution. The final concentration of this compound is typically at or near its K_m_ for the specific enzyme.[6]

-

-

Incubation and Measurement:

-

Incubate the plate at a constant temperature (e.g., room temperature or 37°C).

-

Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30 minutes) using a fluorescence plate reader with excitation at approximately 358 nm and emission at approximately 455 nm.[8]

-

Phosphatase Inhibition Assay Protocol (IC₅₀ Determination)

-

Compound Dilution: Prepare a serial dilution of the inhibitor in 100% DMSO.

-

Reagent Addition:

-

Add assay buffer to all wells.

-

Add the diluted inhibitor solutions to the test wells. Include a "no inhibitor" (DMSO vehicle) control.

-

Add the diluted phosphatase solution to all wells except the "no enzyme" control.

-

Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at room temperature.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the this compound working solution.

-

Measure the fluorescence kinetically as described in the activity assay protocol.

-

-

Data Analysis: Determine the initial reaction velocities (slopes of the linear portion of the kinetic reads). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application in Signaling Pathway Analysis

This compound is a powerful tool for investigating the role of phosphatases in various cellular signaling pathways. Its high sensitivity allows for the detection of subtle changes in phosphatase activity that can be indicative of pathway activation or inhibition.

SHP2 and Cancer Signaling

The protein tyrosine phosphatase SHP2 is a key regulator in multiple signaling pathways that are often dysregulated in cancer, such as the RAS-MAPK pathway.[9] this compound-based assays have been instrumental in the high-throughput screening and characterization of allosteric inhibitors of SHP2, a promising therapeutic target in oncology.[8]

Caption: Role of SHP2 in the RAS-MAPK pathway and its inhibition.

Insulin Signaling

The insulin signaling pathway is crucial for glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes. Protein tyrosine phosphatases, such as PTP1B, are negative regulators of this pathway. While direct evidence of this compound being used to diagrammatically elucidate the entire insulin signaling pathway is not prevalent in the initial search, its utility in characterizing PTP1B and other phosphatases involved in this pathway is well-established. Assays using this compound can be employed to screen for inhibitors of these phosphatases, which are potential therapeutic agents for diabetes.

Conclusion

This compound is a robust and highly sensitive fluorogenic substrate that has become an indispensable tool for phosphatase research. Its favorable chemical properties, particularly the low pKa of its fluorescent product, allow for the continuous and accurate measurement of a wide variety of phosphatases under diverse pH conditions. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, from basic enzymology to high-throughput drug screening and the elucidation of complex signaling pathways.

References

- 1. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol Using this compound for Phosphatase Detection [thelabrat.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Core Principles of the DiFMUP Phosphatase Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) assay is a widely adopted, continuous fluorogenic method for measuring the activity of a broad range of phosphatases. Its high sensitivity, adaptability to high-throughput screening (HTS), and applicability to both acidic and alkaline conditions make it an invaluable tool in academic research and drug discovery. This guide provides a comprehensive overview of the core principles, experimental protocols, and practical considerations for utilizing the this compound phosphatase assay.

Core Principle: A Fluorogenic Transformation

The this compound assay is predicated on a straightforward enzymatic reaction. This compound itself is a non-fluorescent molecule. In the presence of a phosphatase, the phosphate group is cleaved from the this compound substrate. This enzymatic dephosphorylation yields the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).[1][2] The intensity of the resulting fluorescence is directly proportional to the amount of DiFMU produced, and thus, to the activity of the phosphatase. The reaction product, DiFMU, has excitation and emission maxima of approximately 358 nm and 455 nm, respectively.[3]

References

DiFMUP: A Comprehensive Technical Guide for Acid Phosphatase Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), a highly sensitive fluorogenic substrate for the continuous assay of acid phosphatases. This document details the substrate's core properties, offers a comparative analysis with other common substrates, and provides detailed experimental protocols and visualizations to aid in assay development and implementation.

Introduction to this compound

6,8-Difluoro-4-methylumbelliferyl phosphate (this compound) is a fluorinated derivative of 4-methylumbelliferyl phosphate (MUP).[1][2] The enzymatic dephosphorylation of this compound by phosphatases yields the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).[3] The key advantage of this compound lies in the lower pKa of its fluorescent product (pKa ≈ 4.9) compared to that of MUP's product, 4-methylumbelliferone (4-MU) (pKa ≈ 7.8).[1][4] This lower pKa makes this compound an exceptional substrate for the continuous assay of acid phosphatases, as it maintains high fluorescence in acidic conditions.[1][5]

Properties and Advantages of this compound

This compound offers several distinct advantages for the detection of acid phosphatase activity, particularly in high-throughput screening and detailed kinetic studies.

-

High Sensitivity: The hydrolysis product of this compound, DiFMU, possesses a high fluorescence quantum yield (approximately 0.89), significantly higher than that of 4-MU (approximately 0.63).[1][4] This results in a brighter signal and increased assay sensitivity, allowing for the detection of lower enzyme concentrations.[6]

-

Ideal for Acidic Environments: The low pKa of DiFMU ensures that it remains highly fluorescent at the acidic pH optima of acid phosphatases.[1][5] This allows for continuous, real-time monitoring of enzyme activity without the need to stop the reaction and adjust the pH.

-

Photostability: The fluorination of the umbelliferone core enhances the photostability of the resulting fluorophore, reducing signal decay during measurement.[1]

-

Broad Applicability: While ideal for acid phosphatases, this compound can also be effectively used for assaying alkaline and protein tyrosine phosphatases.[1][7]

Comparative Analysis of Acid Phosphatase Substrates

The choice of substrate is critical for the development of a robust and sensitive phosphatase assay. This compound is often compared to the traditional colorimetric substrate p-nitrophenyl phosphate (pNPP) and its parent fluorogenic compound, MUP.

| Property | This compound | p-Nitrophenyl Phosphate (pNPP) | 4-Methylumbelliferyl Phosphate (MUP) |

| Detection Method | Fluorometric | Colorimetric (Absorbance) | Fluorometric |

| Product | 6,8-Difluoro-4-methylumbelliferone (DiFMU) | p-Nitrophenol (pNP) | 4-Methylumbelliferone (4-MU) |

| Excitation Max. | ~358 nm[8] | N/A | ~360 nm |

| Emission Max. | ~450-455 nm[3][8] | N/A | ~450 nm |

| Product pKa | ~4.9[4] | ~7.1 | ~7.8[4] |

| Quantum Yield | ~0.89[1][4] | N/A | ~0.63[1] |

| Optimal pH Range | Acidic to Alkaline[9] | Alkaline | Alkaline |

| Sensitivity | Very High[6] | Moderate | High |

| Assay Type | Continuous or Endpoint | Endpoint (typically) | Continuous (at alkaline pH) |

Experimental Protocols

Materials and Reagents

-

This compound (CAS 214491-43-7)[10]

-

Acid Phosphatase (e.g., from potato or human prostate)

-

Assay Buffer (e.g., 20 mM Tris-acetate, pH 6.0, 150 mM NaCl)[3]

-

Bovine Serum Albumin (BSA)

-

Dimethyl Sulfoxide (DMSO)

-

Microplate reader with fluorescence capabilities

-

384-well amber or black microplates[3]

Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.[3] This stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[9][11] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][11]

-

Assay Buffer: Prepare the desired assay buffer. A common buffer for acid phosphatase assays is 20 mM Tris-acetate, pH 6.0, containing 150 mM NaCl and 0.1 mg/mL BSA.[3]

-

Enzyme Solution: Dilute the acid phosphatase to the desired concentration in the assay buffer immediately before use. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

This compound Working Solution: Just prior to the assay, dilute the 10 mM this compound stock solution into the assay buffer to the desired final concentration. The optimal concentration is often near the Km value for the specific enzyme and should be determined experimentally.

General Assay Protocol (384-Well Plate Format)

-

Prepare Reagents: Bring all reagents to room temperature before use.

-

Add this compound Working Solution: Pipette 10 µL of the this compound working solution into each well of the 384-well plate.

-

Initiate Reaction: Add 10 µL of the diluted enzyme solution to each well to start the reaction. The final reaction volume will be 20 µL.[3]

-

Incubation: Incubate the plate at the desired temperature (e.g., 37°C).

-

Fluorescence Measurement: Measure the fluorescence intensity at various time points using a microplate reader with excitation at approximately 358 nm and emission at approximately 455 nm.[3] The readings can be taken in kinetic mode to determine the initial reaction velocity.

-

Data Analysis: Subtract the background fluorescence from wells containing only the assay buffer and this compound. The rate of increase in fluorescence is proportional to the enzyme activity. For endpoint assays, a stop solution (e.g., 0.2 M Sodium Carbonate) can be added.[1]

Determination of Michaelis-Menten Kinetics

To determine the Km and kcat of the enzyme for this compound, perform the assay as described above using a range of this compound concentrations. Measure the initial reaction rates for each substrate concentration. Fit the data to the Michaelis-Menten equation using a non-linear regression analysis.[3]

Visualizations

Enzymatic Reaction of this compound

Caption: Enzymatic hydrolysis of this compound by acid phosphatase.

Experimental Workflow for Acid Phosphatase Assay

Caption: A typical experimental workflow for an acid phosphatase assay using this compound.

Substrate Selection Guide for Phosphatase Assays

Caption: A logical guide for selecting an appropriate phosphatase substrate.

Stability and Storage

Solid this compound should be stored at -20°C, desiccated, and protected from light.[5][9] As noted, this compound in aqueous solutions can spontaneously hydrolyze, so it is recommended to prepare aqueous working solutions fresh daily.[1] DMSO stock solutions are more stable and can be stored for longer periods at -20°C or -80°C.[11][12]

Conclusion

This compound is a superior fluorogenic substrate for the sensitive and continuous detection of acid phosphatase activity. Its favorable chemical and fluorescent properties, particularly the low pKa of its hydrolysis product, make it an indispensable tool for researchers in basic science and drug development. By following the detailed protocols and understanding its comparative advantages, scientists can develop robust and reliable assays for the characterization of acid phosphatases and the screening of their modulators.

References

- 1. Studies on kinetic properties of acid phosphatase from nuclei-free rat liver homogenate using different substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of acid phosphatase from Macrotyloma uiflorum seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Characterization of an extremophile bacterial acid phosphatase derived from metagenomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acid phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acid Phosphatase: A Comprehensive Overview [excedr.com]

- 12. serbiosoc.org.rs [serbiosoc.org.rs]

An In-depth Technical Guide to DiFMUP for Fluorescence-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), a widely used fluorogenic substrate for detecting phosphatase activity. We will delve into its core properties, fluorescence excitation and emission spectra, and provide detailed experimental protocols for its application in enzyme kinetics and inhibitor screening.

Core Principles of this compound Fluorescence

This compound is a non-fluorescent molecule that, upon enzymatic hydrolysis by a phosphatase, yields the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DIFMU).[1][2][3] This reaction forms the basis of a sensitive and continuous assay for a wide range of phosphatases, including acid phosphatases, alkaline phosphatases, and protein tyrosine phosphatases.[1][4][5]

The key advantage of this compound lies in the lower pKa of its fluorescent product, DIFMU (pKa ≈ 4.9), compared to the product of its predecessor, 4-methylumbelliferyl phosphate (MUP) (pKa ≈ 7.8). This makes this compound an exceptional substrate for continuously assaying acid phosphatases at a low pH, a task not feasible with MUP as its fluorescence requires an alkaline environment.

Quantitative Data Summary

The spectral and physical properties of this compound and its fluorescent product, DIFMU, are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| This compound (Substrate) | ||

| Molecular Weight | 292.13 g/mol | |

| Solubility | DMSO | Stock solutions are typically prepared in DMSO.[1] |

| Fluorescence | Non-fluorescent | Becomes fluorescent upon hydrolysis. |

| DIFMU (Product) | ||

| Excitation Maximum | ~358 nm | [1][6][7] |

| Emission Maximum | ~450-455 nm | [1][6][8] |

| Quantum Yield | 0.89 | Higher than the hydrolysis product of MUP (0.63). |

| pKa | ~4.9 | Allows for sensitive detection in acidic conditions. |

Signaling Pathway: Enzymatic Hydrolysis of this compound

The fundamental reaction involves the enzymatic removal of the phosphate group from this compound by a phosphatase, leading to the generation of the fluorescent DIFMU molecule.

Caption: Enzymatic conversion of non-fluorescent this compound to fluorescent DIFMU.

Experimental Protocols

General Protocol for Phosphatase Activity Assay

This protocol provides a general workflow for measuring phosphatase activity using this compound.

A. Reagent Preparation:

-

This compound Stock Solution (10 mM): Dissolve this compound powder in high-quality, anhydrous DMSO to a final concentration of 10 mM.[1][9] Store in small aliquots at -20°C, protected from light and moisture.

-

Assay Buffer: The choice of buffer depends on the specific phosphatase being studied. A common buffer for acid phosphatases is 100 mM sodium acetate, pH 5.5. For protein tyrosine phosphatases, a buffer containing 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, and 0.5 mM EDTA can be used.[10] It is crucial to avoid phosphate-containing buffers.

-

Enzyme Solution: Prepare a stock solution of the phosphatase in an appropriate buffer and store as recommended by the supplier. Just before the assay, dilute the enzyme to the desired working concentration in the assay buffer.

B. Assay Procedure:

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).[5]

-

Pipette the desired volume of the this compound working solution into the wells of a microplate.

-

To initiate the reaction, add the diluted enzyme solution to each well.

-

Immediately measure the fluorescence in a microplate reader with excitation set to ~360 nm and emission at ~460 nm.[5] For kinetic assays, take readings at regular intervals.

-

Include appropriate controls, such as a no-enzyme control to measure background fluorescence and a positive control with a known active enzyme.

Protocol for Determining Michaelis-Menten Kinetics

This protocol outlines the steps to determine the Michaelis-Menten constants (Km and Vmax) for a phosphatase.

A. Reagent Preparation:

-

Follow the reagent preparation steps from the general protocol.

-

Prepare a series of this compound working solutions of varying concentrations (e.g., from 0 µM to a concentration several times the expected Km).

B. Assay Procedure:

-

In a microplate, add the different concentrations of the this compound working solutions to separate wells.

-

Initiate the reactions by adding a fixed, low concentration of the enzyme to each well.

-

Measure the initial reaction rates (the linear phase of the fluorescence increase) for each substrate concentration.

-

Plot the initial reaction rates against the corresponding this compound concentrations.

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

Protocol for High-Throughput Screening (HTS) of Phosphatase Inhibitors

This protocol is designed for screening a library of compounds to identify potential phosphatase inhibitors.

A. Reagent Preparation:

-

Follow the reagent preparation steps from the general protocol.

-

Prepare a stock solution of the test compounds, typically in DMSO.

B. Assay Procedure:

-

Dispense a small volume of the test compounds into the wells of a 384- or 1536-well microplate.[2] Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Add the diluted enzyme solution to all wells and incubate for a pre-determined time to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the this compound working solution to all wells.[2]

-

After a fixed incubation period, measure the fluorescence intensity.

-

Calculate the percent inhibition for each compound relative to the controls.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a this compound-based phosphatase assay.

Caption: A generalized workflow for a this compound-based phosphatase assay.

Logical Relationship: Advantages of this compound

The unique properties of this compound offer several advantages over other fluorogenic substrates like MUP.

Caption: Key properties of this compound and their resulting experimental advantages.

References

- 1. This compound phosphatase assay [bio-protocol.org]

- 2. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Protocol Using this compound for Phosphatase Detection [thelabrat.com]

- 7. This compound | AAT Bioquest [aatbio.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

Understanding DiFMUP pKa for Robust Enzyme Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the pKa of 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) in the development and execution of sensitive and continuous enzyme assays. This compound has emerged as a superior fluorogenic substrate for various phosphatases, largely due to the advantageous physicochemical properties of its hydrolysis product, 6,8-difluoro-4-methylumbelliferone (DiFMU). Understanding the underlying principles of its pKa and fluorescence is paramount for accurate data interpretation and robust assay design.

Core Principles: The Significance of pKa in Fluorescence-Based Assays

In enzymatic assays utilizing fluorogenic substrates like this compound, the reaction product's fluorescence is highly dependent on its ionization state, which is governed by the solution's pH and the molecule's pKa. The pKa is the pH at which the protonated (less fluorescent) and deprotonated (highly fluorescent) forms of the fluorophore are present in equal concentrations. For optimal signal detection, the assay pH should be significantly above the pKa of the fluorescent product to ensure the predominance of the highly fluorescent anionic species.

The enzymatic hydrolysis of this compound by a phosphatase cleaves the phosphate group, yielding the fluorescent product DiFMU. The key advantage of this compound lies in the significantly lower pKa of DiFMU compared to its traditional counterpart, 4-methylumbelliferone (4-MU), the product of MUP hydrolysis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its hydrolysis product, DiFMU, providing a clear comparison with the conventional substrate MUP.

| Parameter | 6,8-difluoro-4-methylumbelliferone (DiFMU) | 4-methylumbelliferone (4-MU) | Reference |

| pKa | ~4.7 - 4.9 | ~7.8 - 7.9 | [1][2][3][4] |

| Optimal pH for Fluorescence | Neutral to acidic (pH > 5) | Alkaline (pH > 9) | [1][2] |

| Fluorescence Quantum Yield | 0.89 | 0.63 | [1] |

| Substrate & Product | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| This compound (Substrate) | - | Low fluorescence | [5] |

| DiFMU (Product) | ~358 | ~450 - 455 | [6][7][8] |

| MUP (Substrate) | - | - | |

| 4-MU (Product) | ~360 | ~450 | [1][3] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from various sources to provide a comprehensive guide for researchers.

Preparation of this compound Stock and Working Solutions

Objective: To prepare stable and accurate concentrations of this compound for use in enzyme assays.

Materials:

-

6,8-difluoro-4-methylumbelliferyl phosphate (this compound) solid[3][9]

-

Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[2][3][6][9]

-

Appropriate assay buffer (e.g., Tris-HCl, HEPES, Sodium Acetate)[6][9]

Protocol:

-

To prepare a 10 mM stock solution, dissolve the this compound solid in high-quality, anhydrous DMSO or DMF.[2][3][6][9] For example, to prepare a 10 mM stock from 5 mg of this compound (MW: 292.13 g/mol ), dissolve it in 1.71 mL of DMSO.[3]

-

Vortex the solution until the solid is completely dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[2][5][9] The stock solution in DMSO is stable for at least two months when stored at -20°C.[9]

-

On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final working concentration in the assay buffer. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically ≤1%) to avoid enzyme inhibition.

General Phosphatase Activity Assay

Objective: To measure the activity of a phosphatase enzyme using this compound as a substrate.

Materials:

-

This compound working solution

-

Phosphatase enzyme of interest

-

Assay buffer (pH optimized for the specific enzyme)

Protocol:

-

Design the plate layout, including wells for blanks (no enzyme), negative controls (no substrate), and experimental samples.

-

Add the appropriate volume of assay buffer to each well.

-

Add the phosphatase enzyme to the designated wells.

-

To initiate the reaction, add the this compound working solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~358 nm) and emission (~455 nm) wavelengths.[6][8]

-

Monitor the increase in fluorescence over time. For kinetic assays, record readings at regular intervals.

-

The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time plot.

Michaelis-Menten Kinetics Assay

Objective: To determine the Michaelis-Menten constants (Km and Vmax) of a phosphatase for the this compound substrate.

Protocol:

-

Follow the general phosphatase activity assay protocol.

-

Vary the concentration of the this compound substrate across a range of concentrations (e.g., from 0.1 to 10 times the expected Km).

-

Keep the enzyme concentration constant and in the linear range of the assay.

-

Measure the initial reaction rates (initial velocity, V₀) for each substrate concentration.

-

Plot the initial velocity as a function of the this compound concentration.

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.[6]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Enzymatic hydrolysis of this compound and subsequent pH-dependent fluorescence.

Caption: General workflow for a phosphatase assay using this compound.

Caption: Comparison of pKa values and optimal assay pH ranges for DiFMU and 4-MU.

References

- 1. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound phosphatase assay [bio-protocol.org]

- 7. This compound | AAT Bioquest [aatbio.com]

- 8. rndsystems.com [rndsystems.com]

- 9. pubs.acs.org [pubs.acs.org]

The Discovery and Development of DiFMUP: A Technical Guide for Phosphatase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) has emerged as a highly sensitive and versatile fluorogenic substrate for the detection of phosphatase activity. Its development marked a significant advancement in the field, offering substantial improvements over traditional substrates like p-nitrophenyl phosphate (pNPP) and 4-methylumbelliferyl phosphate (MUP). This technical guide provides an in-depth overview of the discovery, mechanism of action, and practical applications of this compound, with a focus on providing researchers with the detailed information necessary to effectively utilize this powerful tool in their own work.

This compound is a fluorinated derivative of MUP and is widely used for the continuous detection of phosphatase activity.[1][2] Upon enzymatic hydrolysis by a phosphatase, the non-fluorescent this compound molecule is converted to the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), which can be monitored in real-time.[2] This property makes this compound particularly well-suited for high-throughput screening (HTS) applications aimed at identifying novel phosphatase inhibitors.[3]

Core Advantages of this compound

The primary advantages of this compound over its predecessors lie in the physicochemical properties of its fluorescent product, DiFMU.

-

Lower pKa for Enhanced Sensitivity at Physiological pH: The hydrolysis product of this compound, DiFMU, has a significantly lower pKa (~4.7) compared to 4-methylumbelliferone (pKa ≈ 7.8), the product of MUP hydrolysis.[4] This lower pKa means that DiFMU is maximally fluorescent at or near neutral pH, making this compound an excellent substrate for the continuous assay of phosphatases, including acid phosphatases, under physiologically relevant conditions.[2][4] In contrast, the fluorescence of the MUP product must be measured at an alkaline pH.[1]

-

Higher Fluorescence Quantum Yield: DiFMU exhibits a higher fluorescence quantum yield (0.89) compared to 4-methylumbelliferone (0.63).[1] This results in a brighter signal and increased sensitivity for both acid and alkaline phosphatase measurements.[1]

-

Improved Photostability: The fluorination of the umbelliferone core in DiFMU reduces its susceptibility to photobleaching without significantly altering its excitation and emission maxima.[1]

-

High Sensitivity: Assays utilizing this compound are typically one to two orders of magnitude more sensitive than absorbance-based assays using substrates like pNPP.[3][5] This high sensitivity allows for the use of significantly lower enzyme concentrations, which is a major advantage when working with rare or difficult-to-purify enzymes.[3] For instance, this compound has been shown to be about 100 times more sensitive than MUP for the detection of prostatic acid phosphatase at pH 5.5.

Quantitative Data and Performance Metrics

The following tables summarize key quantitative data for this compound and its hydrolysis product, DiFMU, providing a basis for experimental design and comparison with other common phosphatase substrates.

| Parameter | 6,8-Difluoro-4-methylumbelliferyl phosphate (this compound) | 6,8-Difluoro-4-methylumbelliferone (DiFMU) | 4-Methylumbelliferyl phosphate (MUP) | 4-Methylumbelliferone (4-MU) | p-Nitrophenyl phosphate (pNPP) |

| Excitation Max (nm) | ~358 | ~358 | ~360 | ~360 | N/A (Absorbance) |

| Emission Max (nm) | N/A | ~450-455 | N/A | ~445-450 | N/A (Absorbance at 405 nm) |

| Fluorescence Quantum Yield | N/A | 0.89[1] | N/A | 0.63[1] | N/A |

| pKa of Hydrolysis Product | N/A | ~4.7[4] | N/A | ~7.8[1] | N/A |

| Molecular Weight ( g/mol ) | 292.13 | 194.14 | 254.15 | 176.17 | 183.04 |

Table 1: Spectral and Physicochemical Properties of this compound and Other Common Phosphatase Substrates.

| Phosphatase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Protein Phosphatase 5 (PP5) | 141 ± 10.7[6] | N/A | N/A |

| Alkaline Phosphatase (pH 6.5) | 0.2 (approx.)[3] | N/A | N/A |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 9 ± 2[7] | 41 ± 2[7] | 4.56 x 106 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound-based assays. Below are representative protocols for general phosphatase activity, specifically for protein tyrosine phosphatases (PTPs) and serine/threonine phosphatases.

General Protocol for Phosphatase Activity Assay

This protocol can be adapted for various phosphatases by optimizing the buffer composition and pH.

1. Reagent Preparation:

-

This compound Stock Solution (10 mM): Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 10 mM.[2] Store in small aliquots at -20°C or -80°C, protected from light.[3]

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH of the phosphatase being studied. A common buffer for PTPs is Bis-Tris (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 0.5 mM EDTA).[5] For serine/threonine phosphatases, a buffer such as MOPS (e.g., 100 mM MOPS, pH 7.0, 0.1 mM EDTA, 0.1% v/v 2-mercaptoethanol, 0.1 mg/ml BSA) can be used.[6]

-

Enzyme Solution: Dilute the phosphatase to the desired working concentration in the appropriate assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar or even picomolar range for this compound assays.[5][8]

-

This compound Working Solution: Just prior to the assay, dilute the this compound stock solution in the assay buffer to the desired final concentration. A common starting concentration is 100 µM.[3]

2. Assay Procedure (96- or 384-well plate format):

-

Add the desired volume of assay buffer to each well.

-

Add the test compounds (e.g., potential inhibitors) or vehicle control (e.g., DMSO) to the appropriate wells.

-

Add the diluted enzyme solution to all wells except for the no-enzyme control wells.

-

Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a pre-determined time to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the this compound working solution to all wells.

-

Immediately begin monitoring the increase in fluorescence using a fluorescence plate reader with excitation at approximately 360 nm and emission at approximately 460 nm.[5] Data can be collected in kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation period.

High-Throughput Screening (HTS) Protocol for PTP Inhibitors

This protocol is adapted from a published HTS assay for the protein tyrosine phosphatase LYP (PTPN22).[3]

Final Assay Conditions:

-

Buffer: 150 mM Bis-Tris, pH 6.0, with ionic strength adjusted to 150 mM.[3]

-

Additives: 0.33% PEG, 1.67 mM DTT.[3]

-

Enzyme: 2.5 nM GST-LYP (catalytic domain).[3]

-

Substrate: 50 µM this compound.[3]

-

Final Reaction Volume: 40 µL.[3]

-

Test Compound Concentration: 2 µM.[3]

-

Final DMSO Concentration: 0.6%.[3]

Procedure:

-

To a 384-well black plate, add 20 µL of assay buffer to columns 1 and 2 (controls).

-

Add a known inhibitor (e.g., vanadate) to control wells.

-

Dispense 60 nL of 2 mM compound in 100% DMSO to the test wells.

-

Add 60 nL of 100% DMSO to control wells.

-

Add 20 µL of enzyme buffer (no enzyme) to column 1.

-

Add 20 µL of the LYP working solution to all other wells.

-

Initiate the reaction by adding 20 µL of the this compound working solution to all wells.

-

Incubate the plates in the dark for 40 minutes at room temperature.

-

Shake the plate for 30 seconds and measure the fluorescence (Excitation: 360 nm, Emission: 465 nm).[3]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.

References

- 1. Development and Validation of a Robust and Sensitive Assay for the Discovery of Selective Inhibitors for Serine/Threonine Protein Phosphatases PP1α (PPP1C) and PP5 (PPP5C) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | AAT Bioquest [aatbio.com]

- 3. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yhtsenglab.org [yhtsenglab.org]

- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

Detecting Protein Phosphatase Activity: An In-depth Technical Guide to Using DiFMUP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible protein phosphorylation, orchestrated by the opposing actions of protein kinases and phosphatases, is a fundamental regulatory mechanism governing a vast array of cellular processes.[1][2] Dysregulation of phosphatase activity is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making these enzymes attractive targets for therapeutic intervention.[3][4] The development of robust and sensitive assays to measure phosphatase activity is therefore crucial for basic research and drug discovery.

This technical guide provides a comprehensive overview of 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), a highly sensitive and versatile fluorogenic substrate for the continuous monitoring of protein phosphatase activity.[5][6] We will delve into the core principles of the this compound assay, provide detailed experimental protocols for various applications, present key quantitative data for several common phosphatases, and illustrate the involvement of these enzymes in critical signaling pathways.

The this compound Fluorogenic Substrate: Mechanism of Action

This compound is a non-fluorescent molecule that, upon enzymatic dephosphorylation, yields the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).[5] The key advantage of this compound lies in the low pKa (~4.7) of its fluorescent product, which allows for continuous monitoring of phosphatase activity under a wide range of pH conditions, including acidic, neutral, and alkaline environments.[7][8] This is a significant improvement over older fluorogenic substrates like 4-methylumbelliferyl phosphate (MUP), whose fluorescent product requires an alkaline pH for optimal signal, precluding its use in continuous assays at physiological pH.[8]

The enzymatic reaction can be monitored in real-time by measuring the increase in fluorescence intensity over time. The excitation and emission maxima of the DiFMU product are approximately 358 nm and 455 nm, respectively.[9]

Quantitative Data: Kinetic Parameters of Phosphatases with this compound

The following tables summarize key kinetic parameters for several common protein phosphatases obtained using the this compound assay. This data is essential for experimental design, including determining appropriate enzyme and substrate concentrations.

Table 1: Michaelis-Menten Constants (Km) for Various Phosphatases with this compound

| Phosphatase | Km (µM) | Source(s) |

| PHPT1 | 220 ± 30 | [10] |

| PTP1B | 9 ± 2 | [11] |

| PP5 | 141 ± 10.7 | [4] |

| hCDC14A | Not explicitly stated, but competitive inhibition was observed | [12] |

| hCDC14B | Not explicitly stated, but competitive inhibition was observed | [12] |

Table 2: Catalytic Constants (kcat) for Various Phosphatases with this compound

| Phosphatase | kcat (s-1) | Source(s) |

| PHPT1 | 0.39 ± 0.02 | [10] |

| PTP1B | 41 ± 2 | [11] |

Table 3: IC50 Values of Common Phosphatase Inhibitors Determined with the this compound Assay

| Phosphatase | Inhibitor | IC50 | Source(s) | |---|---|---| | PHPT1 | ZnCl2 | 500 ± 20 µM (one site), 25 ± 1 and 490 ± 20 µM (two sites) |[10] | | PHPT1 | CuCl2 | 500 ± 20 µM |[10] | | hCDC14A | Compound 9 | 10.4 ± 0.6 µM |[12] | | hCDC14B | Compound 9 | 11.2 ± 0.6 µM |[12] | | PP5 | Microcystin-LR | ~2 nM |[4] | | PP5 | Okadaic Acid | ~1 nM |[4] |

Experimental Protocols

This section provides detailed, step-by-step protocols for utilizing this compound in various experimental settings.

General Protocol for Measuring Phosphatase Activity

This protocol can be adapted for the routine measurement of purified phosphatase activity.

Materials:

-

Purified phosphatase of interest

-

This compound stock solution (e.g., 10 mM in DMSO or water)[8][13]

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 1 mM EDTA, 100 µg/ml fatty acid-free BSA; or 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 0.5 mM EDTA, with a reducing agent like DTT and a detergent like Tween-20)[13][14]

-

Black, flat-bottom 96- or 384-well microplate

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare the desired concentration of this compound working solution by diluting the stock solution in Assay Buffer. Prepare a dilution series of the phosphatase in Assay Buffer.

-

Assay Setup: To the microplate wells, add the diluted phosphatase. Include a no-enzyme control (Assay Buffer only) to determine background fluorescence.

-

Initiate Reaction: Start the reaction by adding the this compound working solution to each well. The final volume and concentrations should be optimized for the specific enzyme and experimental goals.

-

Incubate and Measure: Incubate the plate at the desired temperature (e.g., room temperature or 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) in kinetic mode.

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of DiFMU production can be calculated using a standard curve of known DiFMU concentrations.

High-Throughput Screening (HTS) Protocol for Phosphatase Inhibitors

This protocol is designed for screening large compound libraries to identify potential phosphatase inhibitors.

Materials:

-

As per the General Protocol

-

Compound library dissolved in DMSO

-

Positive control inhibitor (e.g., sodium orthovanadate for PTPs)

-

Automated liquid handling systems (recommended for HTS)

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 50-100 nL) of each compound from the library into the wells of a 384-well microplate. Also include wells with DMSO only (negative control) and a known inhibitor (positive control).

-

Enzyme Addition: Add the diluted phosphatase solution to all wells except the no-enzyme control wells.

-

Pre-incubation (Optional): Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the this compound working solution to all wells to start the reaction.

-

Incubation and Measurement: Incubate the plate for a fixed time (e.g., 30-60 minutes) at the optimal temperature. Measure the end-point fluorescence.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Protocol for Determining IC50 Values of Inhibitors

This protocol is used to quantify the potency of hit compounds identified from an HTS campaign.

Materials:

-

As per the General Protocol

-

Hit compound(s) for which to determine the IC50

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of the inhibitor in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

Assay Setup: In a microplate, add the diluted phosphatase to wells containing the different inhibitor concentrations. Include a no-inhibitor control (DMSO) and a no-enzyme control.

-

Reaction Initiation: Add the this compound working solution (typically at a concentration close to the Km of the phosphatase) to all wells.

-

Incubation and Measurement: Incubate and measure the reaction kinetics as described in the General Protocol.

-

Data Analysis: Calculate the initial velocity for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.[13][15]

Signaling Pathways and Visualization

Protein phosphatases are critical regulators of numerous signaling pathways. The ability to accurately measure their activity with this compound provides a powerful tool to dissect these complex networks. Below are examples of key signaling pathways regulated by phosphatases that can be assayed using this compound, along with their corresponding Graphviz diagrams.

PTP1B in Insulin Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][16] It dephosphorylates the activated insulin receptor and its substrates (e.g., IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake and other metabolic effects.[17][18]

SHP2 in the Ras/MAPK Pathway

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that, in contrast to many other PTPs, generally plays a positive role in signal transduction.[19][20] It is a crucial component of the Ras-MAPK pathway, which is activated by various growth factors and cytokines and regulates cell proliferation, differentiation, and survival.[21][22]

PP2A in Cell Cycle Regulation

Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that exists as a heterotrimeric complex with diverse regulatory subunits, allowing it to target a wide range of substrates.[2][23] PP2A plays a crucial role in regulating multiple stages of the cell cycle, including entry into and exit from mitosis.[24][25]

Troubleshooting and Data Interpretation

Common Issues and Solutions:

-

High Background Fluorescence:

-

Cause: Spontaneous hydrolysis of this compound, or contamination of buffers or enzyme preparations.

-

Solution: Prepare this compound solutions fresh daily.[26] Use high-purity water and reagents. Ensure enzyme preparations are free of contaminating phosphatases. Run a no-enzyme control to quantify and subtract background.

-

-

Low Signal or No Activity:

-

Cause: Inactive enzyme, incorrect buffer conditions (pH, ionic strength), or presence of an inhibitor.

-

Solution: Verify enzyme activity with a positive control. Optimize buffer components and pH for the specific phosphatase.[13] Ensure no inhibitory compounds are present in the reaction mixture.

-

-

Assay Interference from Compounds (in HTS):

-

Cause: Autofluorescence of test compounds or quenching of the DiFMU fluorescence.

-

Solution: Perform a pre-read of the plate after compound and enzyme addition but before adding this compound to measure compound autofluorescence.[13] Hits that are colored or have known fluorescent properties should be further validated using orthogonal assays.

-

Data Interpretation:

-

Initial Velocity (V₀): The initial, linear phase of the reaction provides the most accurate measure of enzyme activity. It is crucial to determine V₀ before substrate depletion or product inhibition becomes significant.

-

Michaelis-Menten Kinetics: Plotting V₀ against a range of this compound concentrations allows for the determination of Km and Vmax by fitting the data to the Michaelis-Menten equation. This is essential for understanding the enzyme's affinity for the substrate and its maximum catalytic rate.

-

IC50 Determination: A dose-response curve is necessary to accurately determine the potency of an inhibitor. The IC50 value is the concentration of inhibitor that reduces enzyme activity by 50%. It is important to note that the IC50 value can be influenced by the substrate concentration.

Conclusion

This compound is a powerful and versatile tool for the study of protein phosphatases. Its superior fluorescent properties, suitability for continuous assays across a wide pH range, and high sensitivity make it an invaluable substrate for researchers in academia and the pharmaceutical industry. By following the detailed protocols and considering the data interpretation guidelines presented in this guide, scientists can effectively utilize the this compound assay to advance our understanding of phosphatase biology and accelerate the discovery of novel therapeutics targeting this important class of enzymes.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. anygenes.com [anygenes.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Regulation of the Cell Cycle by Protein Phosphatase 2A in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

The Application of DiFMUP in Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a highly sensitive and versatile fluorogenic substrate widely utilized in biomedical research for the detection and characterization of a broad range of phosphatases.[1][2] Its superior chemical and spectral properties offer significant advantages over traditional phosphatase substrates, making it an indispensable tool in academic and industrial research, particularly in the fields of enzymology, drug discovery, and diagnostics. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols and quantitative data to facilitate its effective implementation in the laboratory.

Core Principles and Mechanism of Action

This compound is a fluorinated derivative of 4-methylumbelliferyl phosphate (MUP).[3] The core of its utility lies in a straightforward enzymatic reaction. In its phosphorylated state, this compound is a non-fluorescent molecule. However, in the presence of a phosphatase, the phosphate group is hydrolyzed, yielding the highly fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU).[4] This reaction allows for the continuous monitoring of phosphatase activity in real-time.[1]

The key advantages of this compound over its predecessor, MUP, stem from the fluorination of the umbelliferone core. This modification results in a lower pKa of the fluorescent product (4.9 for DiFMU vs. 7.8 for 4-methylumbelliferone), making this compound a superior substrate for assaying acid phosphatases in acidic environments.[5][6] Furthermore, DiFMU exhibits a higher fluorescence quantum yield (0.89 vs. 0.63), which translates to greater sensitivity in both acidic and alkaline phosphatase assays.[5] The fluorination also enhances the photostability of the resulting fluorophore.[5]

Caption: Enzymatic conversion of this compound to fluorescent DiFMU by a phosphatase.

Key Applications in Biomedical Research

Enzyme Activity and Kinetics Studies

This compound is extensively used to determine the kinetic parameters of various phosphatases, including protein tyrosine phosphatases (PTPs), serine/threonine phosphatases, and acid/alkaline phosphatases.[7][8][9] By measuring the initial reaction rates at varying substrate concentrations, researchers can determine key kinetic constants such as the Michaelis constant (Km) and the catalytic rate constant (kcat).[7]

High-Throughput Screening (HTS) for Drug Discovery

The robust and sensitive nature of the this compound assay makes it ideal for high-throughput screening of small molecule libraries to identify novel phosphatase inhibitors or activators.[4][10][11] Phosphatases are critical regulators of numerous cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer, diabetes, and autoimmune disorders.[11][12] The discovery of selective phosphatase modulators is a significant focus of modern drug development.[12]

Characterization of Phosphatase Inhibitors

Once potential inhibitors are identified, this compound-based assays are employed to determine their potency (IC50 values) and mechanism of action.[13] The continuous nature of the assay allows for detailed kinetic studies to distinguish between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive).[9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its use in various phosphatase assays, compiled from multiple sources.

| Parameter | Value | Enzyme/Condition | Source |

| Excitation Maximum | ~358 nm | pH 9.0 | [3][14] |

| Emission Maximum | ~450-455 nm | pH 9.0 | [2][3][14] |

| Molecular Weight | 292.13 g/mol | [3] | |

| pKa of DiFMU | 4.9 | [5] | |

| Fluorescence Quantum Yield of DiFMU | 0.89 | [5] | |

| Km for PTP1B | 100 µM | [1] | |

| Km for STEP46 | 1.8 ± 0.04 µM | [13] | |

| Km for PTP1B | 25 µM | [13] | |

| Typical this compound Concentration for HTS | 10 µM - 100 µM | Varies with enzyme | [10][11] |

| Typical Enzyme Concentration for HTS | ≤0.5 nM - 2.5 nM | For PTPs | [10][15] |

Experimental Protocols

General Protocol for Phosphatase Activity Assay

This protocol provides a basic framework for measuring phosphatase activity using this compound. It can be adapted for various phosphatases and experimental formats (e.g., cuvettes, microplates).

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)[7]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100)[11]

-

Purified phosphatase enzyme

-

96-well or 384-well black, flat-bottom plates[11]

-

Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm[10]

Procedure:

-

Prepare a working solution of this compound in assay buffer at the desired final concentration (e.g., 2X the final assay concentration).

-

Prepare dilutions of the phosphatase enzyme in assay buffer.

-

Add 50 µL of the this compound working solution to each well of the microplate.

-

To initiate the reaction, add 50 µL of the enzyme solution to each well.

-

Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) in kinetic mode.[15]

-

The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve.

Caption: General workflow for a this compound-based phosphatase activity assay.

Protocol for Michaelis-Menten Kinetics

This protocol is designed to determine the Km and Vmax of a phosphatase.

Materials:

-

Same as the general protocol.

Procedure:

-

Prepare a series of this compound working solutions at various concentrations (e.g., 0.1x to 10x the expected Km).

-

Prepare a fixed concentration of the phosphatase enzyme.

-

For each this compound concentration, initiate the reaction by adding the enzyme.

-

Measure the initial reaction rate (V₀) for each substrate concentration as described in the general protocol.

-

Plot the initial velocity (V₀) against the this compound concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.[7]

High-Throughput Screening Protocol for Inhibitors

This protocol is optimized for screening a library of compounds for phosphatase inhibitory activity.

Materials:

-

Same as the general protocol.

-

Compound library dissolved in DMSO.

-

Positive control (known inhibitor).

-

Negative control (DMSO vehicle).

Procedure:

-

Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.[11] Also include wells with the positive and negative controls.

-

Add the phosphatase enzyme solution to all wells except for the no-enzyme control wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme interaction.[11][16]

-

Initiate the enzymatic reaction by adding the this compound substrate solution. The final concentration of this compound should ideally be at or near the Km for the enzyme.[13]

-

Incubate the plate for a fixed period (e.g., 30-60 minutes) at room temperature.[10]

-

Measure the end-point fluorescence intensity.

-

Calculate the percent inhibition for each compound relative to the controls.

Caption: Workflow for a this compound-based high-throughput screening assay for inhibitors.

Signaling Pathway Context: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a major therapeutic target for type 2 diabetes and obesity. This compound is frequently used to screen for PTP1B inhibitors.[1][9]

Caption: Simplified insulin signaling pathway showing the role of PTP1B and its inhibition.

Conclusion

This compound has established itself as a cornerstone fluorogenic substrate in biomedical research. Its exceptional sensitivity, versatility across a wide pH range, and suitability for high-throughput applications have made it an invaluable tool for studying phosphatase enzymology and for the discovery of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to empower researchers to effectively harness the full potential of this compound in their scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Enzyme Probes and Enzyme Substrates | Tocris Bioscience [tocris.com]

- 3. This compound | AAT Bioquest [aatbio.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Protocol Using this compound for Phosphatase Detection [thelabrat.com]

- 6. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. This compound phosphatase assay [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Development of a Robust High-Throughput Screening Platform for Inhibitors of the Striatal-Enriched Tyrosine Phosphatase (STEP) | MDPI [mdpi.com]

- 14. Spectrum [this compound (pH 9.0)] | AAT Bioquest [aatbio.com]

- 15. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

DiFMUP as a Fluorogenic Substrate for Protein Tyrosine Phosphatases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP), a widely used fluorogenic substrate for the characterization of protein tyrosine phosphatases (PTPs) and the high-throughput screening of PTP inhibitors.

Introduction: The Advantages of a Fluorogenic Approach

6,8-Difluoro-4-methylumbelliferyl phosphate (this compound) is a sensitive fluorogenic substrate used for the continuous detection of phosphatase activity.[1] Its utility in studying protein tyrosine phosphatases (PTPs) stems from its ability to be hydrolyzed by these enzymes into a highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).[1][2] This reaction provides a direct and real-time measure of enzyme activity.

Key advantages of using this compound in PTP assays include:

-

High Sensitivity : Assays using this compound are typically one to two orders of magnitude more sensitive than absorbance-based assays, requiring significantly less enzyme (low nanomolar or even subnanomolar concentrations).[3]

-

Continuous Monitoring : The production of the fluorescent DiFMU can be monitored continuously (kinetic mode), allowing for more accurate determination of initial reaction velocities.[3][4]

-

Broad Applicability : While initially used for serine/threonine phosphatases, this compound has been validated as an effective substrate for a wide range of PTPs.

-

High-Throughput Screening (HTS) Compatibility : The simplicity and sensitivity of the this compound assay make it highly suitable for miniaturization in 384-well or 1536-well formats for HTS campaigns.[3][5]

Mechanism of Action

The core of the this compound assay is an enzymatic reaction where the non-fluorescent this compound is dephosphorylated by a PTP. This cleavage releases the phosphate group and the highly fluorescent product, DiFMU. The fluorescence intensity of DiFMU, which can be measured with excitation and emission maxima of approximately 358 nm and 455 nm respectively, is directly proportional to the amount of substrate hydrolyzed and thus to the PTP's enzymatic activity.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6,8-Difluoro-4-methylumbiliferyl phosphate: a fluorogenic substrate for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

Methodological & Application

Application Notes and Protocols for DiFMUP Phosphatase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) assay is a highly sensitive and continuous fluorogenic method used to measure the activity of a wide range of phosphatases, including protein tyrosine phosphatases (PTPs), serine/threonine phosphatases, and acid or alkaline phosphatases.[1][2][3][4] This assay is particularly well-suited for high-throughput screening (HTS) in drug discovery for identifying phosphatase inhibitors.[1][5] The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent this compound substrate by a phosphatase to produce the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU).[3][4] The fluorescence intensity of DiFMU is directly proportional to the phosphatase activity and can be easily measured using a microplate reader.

Principle of the Assay

The this compound substrate offers significant advantages over other fluorogenic substrates like 4-methylumbelliferyl phosphate (MUP). The hydrolysis product of this compound, DiFMU, has a low pKa of approximately 4.7, which allows for the continuous assay of phosphatases at neutral, alkaline, or moderately acidic pH without the need for a secondary step to adjust the pH.[4][6] This is a notable improvement over MUP, whose fluorescent product requires an alkaline pH for optimal signal, precluding its use in continuous assays at different pH optima.[4][6] The reaction product, DiFMU, has excitation and emission maxima of approximately 358 nm and 455 nm, respectively.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for a this compound-based phosphatase assay.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - US [thermofisher.com]

Preparation of DiFMUP Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a highly sensitive fluorogenic substrate widely used for the continuous detection of phosphatase activity.[1][2] Upon enzymatic cleavage by phosphatases, this compound is hydrolyzed to the fluorescent product 6,8-difluoro-4-methylumbelliferone (DiFMU), which exhibits strong fluorescence with excitation and emission maxima at approximately 358 nm and 450-455 nm, respectively.[3][4][5] The lower pKa of DiFMU compared to its non-fluorinated counterpart (4-methylumbelliferone) makes this compound an excellent substrate for assaying both acid and alkaline phosphatases.[6][7] Proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible results in enzymatic assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇F₂O₆P | [8][9] |

| Molecular Weight | 292.13 g/mol | [8][9] |

| Appearance | White to off-white solid | [8] |

| Excitation Maximum | ~358 nm | [2][4] |

| Emission Maximum | ~450-455 nm | [3][5] |

| Purity | ≥95% | [9] |

Preparation of this compound Stock Solution

The following protocol outlines the recommended procedure for preparing a this compound stock solution. The most common solvent for preparing a concentrated stock solution is dimethyl sulfoxide (DMSO).[3][8]

Materials

-

6,8-Difluoro-4-methylumbelliferyl phosphate (this compound) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile pipette tips

Protocol

-

Equilibration: Allow the this compound powder vial and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder. This should be done in a chemical fume hood.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. A common stock concentration is 10 mM.[1][3][10] Sonication may be recommended to aid dissolution.[8]

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.

-